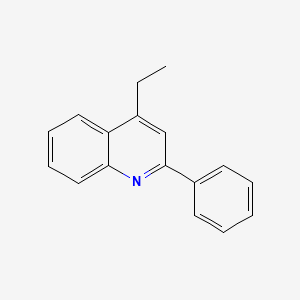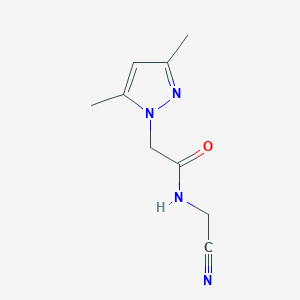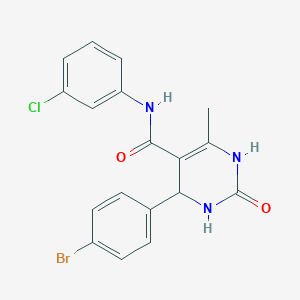
4-Ethyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethyl-2-phenylquinoline” is a chemical compound with the molecular formula C17H15N . It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “4-Ethyl-2-phenylquinoline”, has been a subject of numerous studies. Various synthetic routes have been developed due to its wide range of biological and pharmacological activities . For instance, one method involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-2-phenylquinoline” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also has an ethyl group attached to the 4-position and a phenyl group attached to the 2-position of the quinoline core .
Scientific Research Applications
Antitumor Activity :
- 4-Ethyl-2-phenylquinoline derivatives have been explored for their potential as antitumor agents. Specifically, certain phenyl-substituted derivatives have shown activity in vivo against solid tumors, suggesting their role as minimal DNA-intercalating agents (Atwell, Baguley, & Denny, 1989).
Antiplatelet Agents :
- Derivatives of 4-Ethyl-2-phenylquinoline, specifically 4-alkoxy derivatives, have been identified as potent antiplatelet agents. These compounds have demonstrated significant antiplatelet activity in biological screenings (Ko et al., 2001).
Antiulcer Agents :
- Metabolites of certain 4-Ethyl-2-phenylquinoline compounds have been synthesized and evaluated for their effects on ulcers induced by stress. These findings highlight the potential application of these derivatives in treating gastric ulcers and related conditions (Hino et al., 1989).
Synthesis of Quinoline Derivatives :
- The compound has been used in the synthesis of various quinoline derivatives. For instance, efficient synthesis methods have been developed to create 4-phenylquinolin-2(1H)-one derivatives, which are valuable in various chemical applications (Park & Lee, 2004).
Glycine Site NMDA Antagonists :
- 4-Substituted-3-phenylquinolin-2(1H)-ones, closely related to 4-Ethyl-2-phenylquinoline, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These compounds have shown promising anticonvulsant activity in in vivo models (Carling et al., 1997).
Antidepressant Drug Potential :
- Derivatives of 4-phenylquinoline, which include 4-Ethyl-2-phenylquinoline, have been explored for their potential as antidepressant drugs. The structure-activity relationships of these compounds have been studied to understand their effectiveness in antagonizing reserpine-induced hypothermia in mice (Alhaider, Abdelkader, & Lien, 1985).
Antifungal Activities :
- Studies have shown that certain 4-thioquinoline compounds, including derivatives of 4-Ethyl-2-phenylquinoline, exhibit significant antifungal activities. These findings suggest their potential application in developing new antifungal agents (Yang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHYDTQYPQCTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-phenylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2932859.png)


![N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide](/img/structure/B2932865.png)
![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)


![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2932872.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2932873.png)
![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2932877.png)
![2-(methylsulfanyl)-N-{1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2932879.png)